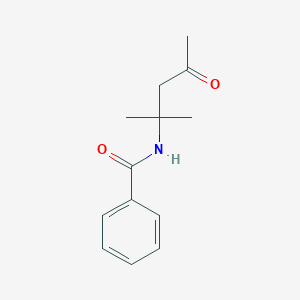

N-(2-Methyl-4-oxopentan-2-yl)benzamide

Description

Properties

CAS No. |

78371-17-2 |

|---|---|

Molecular Formula |

C13H17NO2 |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

N-(2-methyl-4-oxopentan-2-yl)benzamide |

InChI |

InChI=1S/C13H17NO2/c1-10(15)9-13(2,3)14-12(16)11-7-5-4-6-8-11/h4-8H,9H2,1-3H3,(H,14,16) |

InChI Key |

VLTCYGUFKYJIOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C)(C)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Ultrasonic irradiation (e.g., ) significantly reduces reaction time and improves yields compared to conventional methods, highlighting its utility in green chemistry.

- The presence of bulky substituents (e.g., 2-methyl-4-oxopentan-2-yl) may necessitate optimized conditions to avoid steric hindrance during coupling reactions.

Key Observations :

- Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance bioactivity by improving binding affinity to cellular targets.

Physicochemical and Spectroscopic Properties

Spectroscopic data for benzamide derivatives provide insights into their structural confirmation:

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide :

Implications for this compound :

- The ketone group would likely show a strong C=O IR stretch (~1700 cm⁻¹) and deshielded carbonyl carbon in ¹³C NMR (~210 ppm).

Preparation Methods

Synthesis of Benzoyl Chloride

Benzoyl chloride is typically prepared by treating benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) under anhydrous conditions. For example:

Coupling with 2-Amino-2-methyl-4-pentanone

The amine is reacted with benzoyl chloride in the presence of a base such as triethylamine (Et₃N) or N-methylmorpholine (NMM):

-

Conditions : Benzoyl chloride (1.2 equiv) is added dropwise to a solution of 2-amino-2-methyl-4-pentanone (1.0 equiv) and Et₃N (2.0 equiv) in DCM at 0°C. The mixture is stirred at room temperature for 12 hours.

-

Workup : The reaction is quenched with aqueous HCl, and the organic layer is washed with NaHCO₃ and brine. Purification via column chromatography (hexane/ethyl acetate) yields the product.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 12–24 hours | |

| Solvent | Dichloromethane | |

| Base | Et₃N or N-methylmorpholine | |

| Purification | Column chromatography |

Dakin-West Reaction for Ketone-Amine Condensation

The Dakin-West reaction enables direct coupling of α-amino acids with ketones to form acylated products. This method is advantageous for introducing branched alkyl groups.

Reaction Protocol

-

Substrates : L-Leucine methyl ester and benzaldehyde derivatives.

-

Conditions : The reaction is conducted in THF at 0°C using bromine (Br₂) as an oxidizing agent. After 3 hours, the mixture is purified via column chromatography (n-pentane/ethyl acetate).

-

Mechanism : The α-amino acid undergoes decarboxylation and condensation with the ketone, followed by acylation.

Key Data

Coupling Reagent-Mediated Synthesis

Modern methods employ coupling agents such as HATU or EDCl to activate carboxylic acids, bypassing acid chloride formation.

Procedure Using HATU

Key Data

Active Ester Intermediate Strategy

Pentafluorophenyl (PFP) esters enhance reactivity in amide bond formation, particularly for sterically hindered amines.

Synthesis of PFP Ester

-

Step 1 : Benzoyl chloride is reacted with pentafluorophenol in DCM using Et₃N.

-

Step 2 : The PFP ester is coupled with 2-amino-2-methyl-4-pentanone in THF at 25°C.

Characterization and Analytical Data

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 1.25 (s, 6H, CH₃), 2.15 (t, 2H, CH₂), 2.45 (t, 2H, CH₂CO), 7.45–8.05 (m, 5H, Ar-H).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acid Chloride | 65–80 | >95 | High | Moderate |

| Dakin-West Reaction | 45–53 | 85–90 | Low | Low |

| Coupling Reagents | 70–85 | >98 | Moderate | High |

| Active Ester | 75–90 | >97 | High | High |

Industrial-Scale Considerations

For large-scale production, the acid chloride method is preferred due to lower reagent costs, despite requiring stringent anhydrous conditions. Coupling reagent-based approaches are ideal for high-purity pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-Methyl-4-oxopentan-2-yl)benzamide, and how can purity be validated?

- Methodology :

- Synthesis : A two-step approach is commonly employed. First, react 2-methyl-4-oxopentane-2-amine with benzoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base. Stir at 0°C for 2 hours, then at room temperature for 12 hours. Second, purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (±0.3% tolerance). IR spectroscopy identifies key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, ketone C=O at ~1720 cm⁻¹) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to resolve methyl groups (δ 1.2–1.5 ppm for CH₃), ketone carbonyl (δ ~210 ppm), and benzamide aromatic protons (δ 7.4–8.1 ppm).

- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) confirms 3D structure and intermolecular interactions (e.g., hydrogen bonding between amide NH and ketone O) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodology :

- Conduct accelerated stability studies:

- Temperature : Store at 4°C, 25°C, and 40°C for 6 months.

- Humidity : 60% and 75% relative humidity.

- Analyze degradation products via LC-MS and monitor functional group integrity using FT-IR .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding affinity to therapeutic targets (e.g., PARP-1)?

- Methodology :

- Docking Studies : Use AutoDock Vina with PARP-1 crystal structure (PDB: 4UND). Focus on interactions between the ketone group and catalytic residues (e.g., Gly863, Ser904).

- QSAR Models : Apply quantitative structure-activity relationship (QSPR) models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

Q. How do structural modifications at the 4-oxopentan-2-yl group influence biological activity?

- Methodology :

- Derivatization : Substitute the methyl group with halogens (Cl, F) or electron-withdrawing groups (NO₂).

- Biological Assays : Test cytotoxicity (MTT assay on HeLa cells) and enzyme inhibition (PARP-1 IC₅₀ via fluorescence polarization). Compare with unmodified compound .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in nucleophilic environments?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.